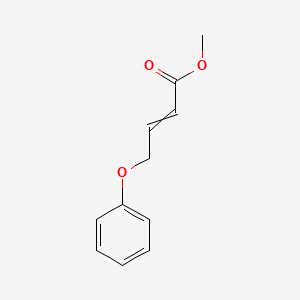

Methyl 4-phenoxybut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114524-36-6 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 4-phenoxybut-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |

InChI Key |

HHDPWFZWUPQTGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCOC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 4 Phenoxybut 2 Enoate

Electrophilic and Nucleophilic Characteristics of the α,β-Unsaturated Ester System

The electronic properties of Methyl 4-phenoxybut-2-enoate are a direct consequence of the interplay between the electron-withdrawing ester group and the electron-donating phenoxy group, all connected through a conjugated π-system. The ester functionality significantly polarizes the molecule, rendering the carbonyl carbon electrophilic and susceptible to direct nucleophilic attack (1,2-addition). More importantly, this electron-withdrawing effect is transmitted through the double bond, a phenomenon known as vinylogy.

This conjugation creates two primary electrophilic sites within the molecule. The carbonyl carbon (C-1) is a "hard" electrophilic center, while the β-carbon (C-3) of the double bond is a "soft" electrophilic center. masterorganicchemistry.comwikipedia.org This dual reactivity allows for selective attack by different types of nucleophiles. Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like enolates, amines, and thiols, preferentially attack the β-carbon in a conjugate or 1,4-addition fashion, famously known as the Michael addition. masterorganicchemistry.comyoutube.comyoutube.com

The phenoxy group at the γ-position (C-4) also influences the reactivity. While not directly part of the α,β-unsaturated system, its ether oxygen can exert a modest electron-donating effect through resonance, which can subtly modulate the electrophilicity of the conjugated system. Furthermore, the phenoxy group can influence the stereochemical outcome of reactions through steric hindrance or by participating in chelation with certain reagents.

Conjugate Addition Reactions (Michael Additions)

The most characteristic reaction of α,β-unsaturated esters like this compound is the conjugate addition, or Michael addition. This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. wikipedia.orglibretexts.org

Intermolecular Nucleophilic Additions with Carbon, Nitrogen, and Oxygen Nucleophiles

The synthetic utility of this compound is significantly enhanced by its ability to undergo Michael additions with a wide array of nucleophiles.

Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, β-ketoesters), readily add to the β-position of α,β-unsaturated esters. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation. For instance, the reaction of this compound with diethyl malonate in the presence of a base like sodium ethoxide would be expected to yield a 1,5-dicarbonyl compound. Another important class of carbon nucleophiles for conjugate addition are organocuprates (Gilman reagents), which are known to selectively perform 1,4-additions over 1,2-additions. masterorganicchemistry.com

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines are excellent nucleophiles for conjugate addition to α,β-unsaturated esters, a reaction termed the aza-Michael addition. mnstate.edulibretexts.org This reaction is a straightforward method for the synthesis of β-amino esters. The reaction of this compound with a primary amine, for example, would proceed via nucleophilic attack of the amine at the β-carbon, followed by proton transfer to yield the corresponding β-amino ester derivative. The reaction is often carried out under mild conditions and can be catalyzed by both acids and bases. mnstate.edu

Oxygen Nucleophiles (Oxa-Michael Addition): The conjugate addition of oxygen nucleophiles, such as alcohols or phenols, is known as the oxa-Michael addition. This reaction typically requires basic or acidic catalysis to activate either the nucleophile or the α,β-unsaturated ester. The addition of an alcohol to this compound in the presence of a base would generate an alkoxide, which then acts as the nucleophile to attack the β-carbon, ultimately forming a β-alkoxy ester.

While specific experimental data for the Michael addition of this compound with a wide range of nucleophiles is not extensively documented in readily available literature, the general reactivity patterns of α,β-unsaturated esters provide a strong predictive framework for its behavior. The following table summarizes the expected products from such reactions.

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

| Carbon | Diethyl malonate | Diethyl 2-(1-methoxycarbonyl-3-phenoxypropyl)malonate |

| Nitrogen | Ethylamine | Methyl 3-(ethylamino)-4-phenoxybutanoate |

| Oxygen | Methanol (B129727) | Methyl 3-methoxy-4-phenoxybutanoate |

Intramolecular Cyclizations Initiated by Conjugate Addition

The conjugate addition reaction can also serve as the initiating step for intramolecular cyclizations, leading to the formation of cyclic compounds. If the nucleophile is part of the same molecule as the α,β-unsaturated ester, a tandem Michael addition-cyclization can occur. For instance, a derivative of this compound containing a nucleophilic group (e.g., a hydroxyl or amino group) at an appropriate position in the phenoxy ring or a substituent could undergo an intramolecular cyclization.

A hypothetical example would be a derivative of this compound with a hydroxyl group at the ortho position of the phenoxy ring. Under basic conditions, the phenoxide could act as an intramolecular oxygen nucleophile, attacking the β-carbon of the butenoate chain. This would be followed by an intramolecular cyclization to form a heterocyclic ring system, such as a derivative of chroman. While specific examples for this compound are not readily found, this strategy is a common approach in the synthesis of various heterocyclic compounds. elsevierpure.com

Cycloaddition Reactions

Cycloaddition reactions are powerful transformations that allow for the construction of cyclic molecules in a single step. This compound, with its carbon-carbon double bond, can participate in such reactions, particularly photocycloadditions and pericyclic reactions.

Photocycloaddition Pathways for Complex Ring System Construction

Photocycloaddition reactions, particularly [2+2] cycloadditions, are a valuable method for the synthesis of four-membered rings. In this type of reaction, the π-electrons of two double bonds react under photochemical conditions to form a cyclobutane ring. The double bond in this compound can potentially undergo intermolecular [2+2] photocycloaddition with other alkenes. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both reacting partners.

Furthermore, intramolecular photocycloadditions are also a possibility. Research on related compounds, such as 4-phenoxybut-1-enes, has shown that they can undergo intramolecular ortho and meta photocycloadditions, leading to the formation of complex polycyclic systems. wikipedia.org Although the substitution pattern is different in this compound, the presence of the phenoxy and butenoate moieties suggests that intramolecular photochemical cyclizations could be a viable pathway for the synthesis of novel bridged and fused ring systems.

Pericyclic Reactions and Stereochemical Outcomes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The double bond in this compound makes it a potential dienophile in Diels-Alder reactions. Its reactivity would be enhanced by the electron-withdrawing ester group. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules and is typically highly predictable. For example, the reaction with a cyclic diene like cyclopentadiene would be expected to favor the formation of the endo adduct due to secondary orbital interactions.

Electrocyclic reactions are another type of pericyclic reaction that involves the intramolecular formation of a σ-bond between the termini of a conjugated π-system. While this compound itself is not a conjugated diene, derivatives of it could be designed to undergo electrocyclic ring-closing or ring-opening reactions. The stereochemistry of these reactions is also dictated by the Woodward-Hoffmann rules, with thermal and photochemical reactions often leading to different stereoisomers.

The following table outlines the expected cycloaddition products of this compound.

| Reaction Type | Reactant Partner | Expected Product Type |

| [2+2] Photocycloaddition | Ethylene | Substituted cyclobutane |

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Bicyclic adduct (norbornene derivative) |

Transition Metal-Catalyzed Transformations

Rhodium(III)-Catalyzed Chemoselective and Regioselective Annulations

There is no specific information available in the scientific literature regarding the Rhodium(III)-catalyzed annulation reactions of this compound.

Stereocontrol and Regiocontrol in Catalytic Processes

Specific studies focusing on the stereocontrol and regiocontrol in catalytic processes involving this compound have not been found in the reviewed literature.

Radical-Mediated Processes and Functionalization of the Phenoxy Moiety

Detailed research findings on the radical-mediated processes and the specific functionalization of the phenoxy moiety of this compound are not present in the available scientific literature.

Spectroscopic Characterization Methodologies for Methyl 4 Phenoxybut 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the precise structure and relative stereochemistry of organic molecules like methyl 4-phenoxybut-2-enoate. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. ubc.ca Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. ucl.ac.uk The integration of each signal corresponds to the number of protons it represents. Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), reveals the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons, which is crucial for determining stereochemistry, such as the E (trans) or Z (cis) configuration of the double bond. nih.govorganicchemistrydata.org

For a typical (E)-methyl 4-phenoxybut-2-enoate, the following proton signals are expected:

Aromatic Protons: Signals for the phenoxy group protons typically appear in the range of δ 6.8-7.4 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the aromatic ring.

Olefinic Protons: The protons on the carbon-carbon double bond (H-2 and H-3) are highly diagnostic. In the (E)-isomer, the H-3 proton, being closer to the electron-withdrawing ester group, will be downfield from the H-2 proton. They typically appear as doublets of doublets or multiplets due to coupling with each other and with the adjacent methylene (B1212753) protons. The large coupling constant between H-2 and H-3 (typically >15 Hz) is characteristic of a trans-double bond.

Methylene Protons (H-4): The two protons of the CH₂ group adjacent to the phenoxy group typically appear as a doublet or a multiplet, coupled to the H-3 proton. Their chemical shift is influenced by the adjacent oxygen atom.

Methyl Protons: The three protons of the methyl ester group (OCH₃) appear as a sharp singlet, usually in the range of δ 3.6-3.8 ppm.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Aromatic Protons (δ, ppm) | Olefinic Protons (δ, ppm) | Methylene Protons (δ, ppm) | Methyl Protons (δ, ppm) |

| (E)-Methyl 3-phenoxybut-2-enoate | 7.31 (t), 7.15 (t), 6.94 (d) | 4.80 (s) | - | 3.55 (s), 2.42 (s) |

| (E)-Methyl 3-(p-tolyloxy)but-2-enoate | 7.10 (d), 6.82 (d) | 4.79 (s) | - | 3.54 (s), 2.41 (s), 2.27 (s) |

| (Z)-Methyl 3-(4-chlorophenoxy)-5-methylhex-2-enoate | 7.26 (d), 6.91 (d) | 5.47 (s) | 2.09 (d) | 3.63 (s) |

| (Z)-Methyl 3-(4-bromophenoxy)-5-methylhex-2-enoate | 7.41 (d), 6.86 (d) | 5.48 (s) | 2.08 (d) | 3.62 (s) |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a ¹³C signal is sensitive to the hybridization and the electronic environment of the carbon atom.

Key expected signals for this compound include:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears far downfield, typically in the range of δ 165-175 ppm. organicchemistrydata.org

Aromatic Carbons: The carbons of the phenoxy group appear in the aromatic region (δ 110-160 ppm). The carbon directly attached to the oxygen (C-O) is typically the most downfield of this group.

Olefinic Carbons: The two sp² hybridized carbons of the double bond appear in the δ 100-150 ppm region.

Methylene Carbon: The sp³ hybridized carbon of the CH₂ group appears further upfield.

Methyl Carbon: The methyl ester carbon is typically found in the δ 50-55 ppm region.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Carbonyl C (δ, ppm) | Aromatic C (δ, ppm) | Olefinic C (δ, ppm) | Methylene C (δ, ppm) | Methyl C (δ, ppm) |

| (E)-Methyl 3-phenoxybut-2-enoate | 171.8 | 152.4, 128.9, 124.6, 120.5 | 167.0, 94.9 | - | 49.8, 17.4 |

| (E)-Methyl 3-(p-tolyloxy)but-2-enoate | 172.2 | 150.1, 134.3, 129.4, 120.2 | 167.1, 94.5 | - | 49.7, 19.8, 17.4 |

| (Z)-Methyl 3-(4-chlorophenoxy)-5-methylhex-2-enoate | 165.8 | 154.2, 129.5, 128.3, 118.9 | 164.7, 106.1 | 42.6 | 50.8, 26.2, 22.2 |

| (Z)-Methyl 3-(4-bromophenoxy)-5-methylhex-2-enoate | 165.6 | 154.7, 132.5, 119.3, 115.6 | 164.6, 106.2 | 42.6 | 51.1, 26.2, 22.2 |

Data sourced from The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more profound understanding of the molecular structure. cuvillier.de

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). mnstate.edu It is invaluable for tracing out the spin systems within a molecule, for example, connecting the olefinic protons to the adjacent methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edu It allows for the unambiguous assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the methyl ester protons to the carbonyl carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu It is a powerful tool for determining stereochemistry, such as confirming the E or Z geometry of the double bond by observing the spatial proximity of specific protons. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular compound and can be used for identification. msu.edu Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can determine the mass of a molecule to several decimal places. researchgate.netlabmanager.com This high level of precision allows for the determination of the exact elemental composition (the molecular formula) of the parent ion and its fragments. lcms.cz This is a critical step in confirming the identity of a newly synthesized compound. nih.gov For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental formulas.

Table 3: Representative HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ or [M+Na]⁺ | Found m/z |

| (E)-Methyl 3-phenoxybut-2-enoate | C₁₁H₁₂O₃ | 215.0684 [M+Na]⁺ | 215.0672 |

| (E)-Methyl 3-(p-tolyloxy)but-2-enoate | C₁₂H₁₄O₃ | 229.0841 [M+Na]⁺ | 229.0850 |

| (Z)-Methyl 3-(4-chlorophenoxy)-5-methylhex-2-enoate | C₁₄H₁₇ClO₃ | 269.0944 [M+H]⁺ | 269.0942 |

| (Z)-Methyl 3-(4-bromophenoxy)-5-methylhex-2-enoate | C₁₄H₁₈BrO₃ | 313.0439 [M+H]⁺ | 313.0436 |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info Different functional groups absorb infrared radiation at characteristic frequencies, causing vibrations (stretching and bending) of the bonds. vscht.cz An IR spectrum is a plot of the amount of light transmitted versus the wavenumber (cm⁻¹) of the radiation.

For this compound, key characteristic absorption bands would include:

C=O Stretch: A strong, sharp absorption band around 1700-1735 cm⁻¹ is indicative of the ester carbonyl group. uobabylon.edu.iq

C=C Stretch: An absorption in the region of 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond. vscht.cz

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O single bonds of the ester and the ether linkage.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds typically appears just above 3000 cm⁻¹. pressbooks.pub

Aromatic C-H and C=C Stretches: The phenoxy group will show characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic ring C=C stretching (in the 1400-1600 cm⁻¹ region). vscht.cz

Table 4: General IR Absorption Frequencies for Key Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| C=C (Alkene) | 1620 - 1680 | Variable |

| C-O (Ester/Ether) | 1000 - 1300 | Strong |

| =C-H (Alkene) | 3010 - 3095 | Medium |

| Aromatic C=C | 1400 - 1600 | Variable |

| Aromatic C-H | 3000 - 3100 | Variable |

This table presents general ranges and specific values can vary based on the full molecular structure. libretexts.orglibretexts.org

Advanced Spectroscopic Methods for Absolute Configuration (e.g., ECD, ORD for chiral derivatives)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral derivatives of "this compound," which may possess one or more stereogenic centers, advanced spectroscopic techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable tools. These methods provide information about the three-dimensional arrangement of atoms in a molecule by measuring the differential interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. An ORD spectrum plots this optical rotation versus wavelength. The spectrum of a chiral compound displays a characteristic curve, known as a Cotton effect, in the region where the molecule absorbs light. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. acs.org An ECD spectrum is a plot of this difference in absorption (Δε = εL - εR) against wavelength. A positive or negative peak in an ECD spectrum is also referred to as a Cotton effect. ECD is often more sensitive and easier to interpret than ORD, especially for complex molecules, as it only shows signals in the regions of UV-Vis absorption of the chromophores present in the molecule. acs.org For enantiomers, the ECD spectra are perfect mirror images, a property that is fundamental to their use in assigning absolute configuration. acs.org

For chiral derivatives of "this compound," the α,β-unsaturated ester moiety and the phenoxy group act as chromophores. The spatial arrangement of these chromophores relative to the chiral center(s) will dictate the sign and intensity of the Cotton effects in the ECD and ORD spectra.

A powerful empirical method for determining the absolute configuration of molecules containing multiple chromophores is the exciton (B1674681) chirality method. nih.gov This method is applicable when two or more chromophores are spatially close enough to interact electronically. The through-space interaction of the transition dipole moments of the chromophores leads to a characteristic split ECD signal, known as an exciton couplet. The sign of this couplet (positive for a clockwise arrangement of the transition dipole moments and negative for a counter-clockwise arrangement) can be directly related to the absolute configuration of the molecule. nih.gov For instance, if a chiral derivative of "this compound" were synthesized with an additional chromophore, the exciton chirality method could be a powerful tool for assigning its absolute stereochemistry. This approach has been successfully applied to determine the absolute configuration of various acyclic systems, such as 1,3-dibenzoates. acs.org

The conformational flexibility of acyclic molecules like derivatives of "this compound" presents a challenge for chiroptical methods. nih.gov The observed ECD or ORD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. Therefore, a thorough conformational analysis using computational methods, such as Density Functional Theory (DFT), is crucial for the reliable prediction of chiroptical spectra and the subsequent assignment of absolute configuration. frontiersin.orgmdpi.com

In cases where ECD and ORD are not sufficiently conclusive, for example, due to weak chromophores or complex conformational equilibria, Vibrational Circular Dichroism (VCD) offers a powerful alternative. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. Since every chiral molecule has a unique VCD spectrum, it can be used to determine the absolute configuration by comparing the experimental spectrum with the one predicted by quantum mechanical calculations for a known enantiomer. biotools.usnih.gov VCD is particularly advantageous for flexible molecules as it provides a wealth of data points across the mid-infrared region, leading to a more robust comparison with theoretical spectra. nih.govsci-hub.se

Illustrative Data for a Hypothetical Chiral Derivative

To illustrate the application of these methods, consider a hypothetical chiral derivative, for instance, "(R)-Methyl 4-(2-hydroxyphenoxy)but-2-enoate." The absolute configuration could be determined by comparing the experimental ECD spectrum with the computationally predicted spectrum. The following table shows hypothetical ECD data that would be obtained from such an analysis.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Predicted Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Predicted Δε (M⁻¹cm⁻¹) for (S)-enantiomer |

| 210 | +15.2 | +14.8 | -14.8 |

| 245 | -8.5 | -9.1 | +9.1 |

| 280 | +3.1 | +2.9 | -2.9 |

Computational Chemistry and Theoretical Studies on Methyl 4 Phenoxybut 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like Methyl 4-phenoxybut-2-enoate. These methods provide insights into the electron distribution, orbital energies, and potential reaction pathways, which are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure and reactivity of organic molecules. orientjchem.org It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which are key to understanding reaction kinetics.

A hypothetical DFT study on the Michael addition of a simple nucleophile, such as a methylamine, to the α,β-unsaturated system of (E)-Methyl 4-phenoxybut-2-enoate could be performed. The calculations, potentially using a functional like B3LYP with a basis set such as 6-311+G(d,p), would model the reaction pathway. orientjchem.orgnih.gov The process would involve locating the transition state for the nucleophilic attack on the β-carbon of the butenoate chain. The resulting energy profile would reveal the thermodynamic and kinetic feasibility of the reaction.

Table 1: Hypothetical DFT-Calculated Energies for the Michael Addition to (E)-Methyl 4-phenoxybut-2-enoate

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methylamine | 0.00 |

| Transition State | C-N bond formation | +12.5 |

| Intermediate | Enolate intermediate | -5.2 |

| Product | Adduct | -15.8 |

Note: Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn The energy and spatial distribution of these orbitals can predict the most likely sites for reaction.

Table 2: Hypothetical FMO Properties of (E)-Methyl 4-phenoxybut-2-enoate

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -7.2 | Phenoxy oxygen, Phenyl ring, C=C bond |

| LUMO | -1.5 | C=C-C=O conjugated system |

| HOMO-LUMO Gap | 5.7 | - |

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and Stereoisomer Discrimination

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. This compound possesses several rotatable single bonds, including the C-O ether linkage and the C-C bonds in the butenoate chain, leading to various possible conformations. lasalle.edu Conformational analysis, typically performed using methods like DFT, involves systematically rotating these bonds and calculating the energy of the resulting structures to identify stable conformers (energy minima) and the barriers to their interconversion. researchgate.net

Furthermore, the double bond in the but-2-enoate moiety gives rise to two stereoisomers: (E) and (Z). Computational methods can be used to calculate the relative energies of these isomers to predict which is more stable. Typically, the (E)-isomer, where the larger substituents are on opposite sides of the double bond, is thermodynamically favored due to reduced steric hindrance.

Table 3: Hypothetical Relative Energies of this compound Isomers and Conformers

| Isomer/Conformer | Description | Relative Energy (kcal/mol) |

| (E)-isomer, anti | Most stable conformer | 0.00 |

| (E)-isomer, gauche | Rotation around C-O bond | +1.8 |

| (Z)-isomer, anti | Less stable stereoisomer | +3.5 |

| (Z)-isomer, gauche | Higher energy conformer | +5.0 |

Note: Data is hypothetical and for illustrative purposes.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and validation of experimental results. mdpi.com For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted ¹H and ¹³C NMR spectra can help in assigning experimental peaks, distinguishing between isomers, and confirming the proposed structure of a synthesized compound. researchgate.netpdx.edu The accuracy of these predictions has improved to the point where they are a routine part of chemical research. mdpi.com

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for (E)-Methyl 4-phenoxybut-2-enoate

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C=O | 166.5 | O-CH₃ | 3.75 (s, 3H) |

| Cα (to C=O) | 123.0 | Hα | 6.15 (dt, 1H) |

| Cβ (to C=O) | 145.2 | Hβ | 7.10 (dt, 1H) |

| Cγ (CH₂) | 67.8 | Hγ | 4.80 (dd, 2H) |

| C (ipso) | 158.1 | H (ortho) | 6.95 (d, 2H) |

| C (ortho) | 114.8 | H (meta) | 7.30 (t, 2H) |

| C (meta) | 129.7 | H (para) | 7.00 (t, 1H) |

| C (para) | 121.5 | ||

| O-CH₃ | 51.9 |

Note: Data is hypothetical, based on typical values for similar functional groups. Multiplicity (s=singlet, d=doublet, t=triplet, dt=doublet of triplets, dd=doublet of doublets) and integration are also predicted.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. unimi.itresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. kashanu.ac.ir

For this compound, an MD simulation could be used to study how its conformation and dynamics are influenced by different solvents (e.g., water vs. a nonpolar solvent like hexane). By analyzing the trajectory, one can understand the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules. rjeid.com This provides insight into solvation energies, diffusion rates, and the local solvent structure around the molecule, all of which can impact its chemical reactivity.

Table 5: Hypothetical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Description |

| System | 1 this compound molecule in a box of ~2000 water molecules |

| Force Field | COMPASS or a similar classical force field |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2.0 femtoseconds |

Note: Data is hypothetical and for illustrative purposes.

Applications of Methyl 4 Phenoxybut 2 Enoate As a Versatile Synthetic Building Block

Precursor in Heterocyclic Synthesis

Methyl 4-phenoxybut-2-enoate serves as a key starting material for the construction of various heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Synthesis of Substituted Quinolines

While direct synthesis of quinolines using this compound is not extensively documented, its structure as an α,β-unsaturated carbonyl compound suggests its potential as a substrate in classic quinoline (B57606) syntheses. The Doebner-von Miller reaction, for instance, involves the reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of a strong acid to yield substituted quinolines. iipseries.orgbohrium.com It is plausible that this compound could react with anilines under similar conditions, leading to the formation of a quinoline core, although specific examples are not prevalent in the literature. This potential application highlights an area for further research and development in synthetic methodology.

Formation of Oxygen-Containing Heterocycles (e.g., Benzofuranones)

A significant application of this compound and its analogues is in the synthesis of benzofuranones. The ortho-Claisen rearrangement of γ-phenoxy-α,β-unsaturated esters provides a direct route to these valuable heterocyclic structures. In a relevant study, the thermal rearrangement of methyl γ-phenoxycrotonate, a compound closely related to this compound, was shown to produce a benzofuranone derivative. This reaction proceeds via a concerted pericyclic rearrangement, followed by tautomerization to yield the stable heterocyclic product.

Furthermore, derivatives of this compound are employed in the synthesis of other oxygen-containing heterocycles. For example, compounds with a similar but-2-enoate framework, such as Methyl (E)-3-(2-formylphenoxy)hex-2-enoate, are utilized as precursors for the construction of benzofuranones. nsf.gov

Table 1: Synthesis of Benzofuranones from Phenoxybutenoate Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| y-methyl-a-phenoxy-crotonic acid | Thermal rearrangement | 3-Isopropylidenebenzofuran-2(3H)-one | Not specified | researchgate.net |

| Methyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)hex-2-enoate | Thallium (III) trifluoroacetate | Methyl (E)-3-(2-formylphenoxy)hex-2-enoate | 94 | nsf.gov |

Construction of Spiro and Fused Ring Systems

This compound derivatives are valuable precursors for the synthesis of complex spiro and fused ring systems. Research has demonstrated that substituted Methyl (E)-4-(phenoxy)but-2-enoates can undergo intramolecular cyclopropanation to form cyclopropane-fused heterocycles. Current time information in Bangalore, IN. This transformation highlights the versatility of the butenoate scaffold in constructing strained ring systems.

In a related context, 4-oxo-but-2-enoic acid derivatives have been successfully employed as starting materials for the synthesis of a variety of fused heterocycles and spiro compounds. mdpi.com These reactions often proceed through the formation of an initial heterocyclic intermediate which then undergoes further cyclization reactions. While not a direct application of this compound itself, these examples with structurally similar compounds underscore the potential of this class of molecules in the synthesis of intricate polycyclic systems.

Role in Total Synthesis of Complex Molecules

The butenoate structural motif is a key component in the synthesis of numerous complex natural products and pharmaceutically active molecules. A dissertation in the field of organic synthesis describes the preparation of Methyl-Z-4-(diethoxyphosphoryl)-2-phenoxybut-2-enoate, a derivative of this compound, as a synthetic intermediate, showcasing its utility in building more elaborate molecular architectures. core.ac.uk

Furthermore, a related compound, (Z)-isopropyl 7-((lR,5S,6R,7R)-7-((E)-3-hydroxy-4-phenoxybut-l-en-l-yl)cyclopentyl)hept-5-enoate, is a key intermediate in a patented synthesis of Tafluprost, a prostaglandin (B15479496) analogue used in the treatment of glaucoma. This demonstrates the importance of the phenoxybutenyl moiety in the construction of biologically active molecules.

Intermediates for Advanced Organic Materials Synthesis

While the direct application of this compound in the synthesis of advanced organic materials is not widely reported, its chemical structure suggests potential in this area. The presence of a reactive double bond and an ester functional group makes it a candidate for polymerization reactions. For instance, related allylic and acrylic monomers are commonly used in the synthesis of a wide range of polymers.

A study on the acyclic diene metathesis polymerization of 1-allyl-2-(allyloxy)-3-methoxybenzene, a compound also containing a phenoxy ether linkage and a double bond, demonstrates that such structures can be effectively polymerized to form novel polymeric materials. asianpubs.org This suggests that, with appropriate catalysts and reaction conditions, this compound could potentially serve as a monomer or co-monomer in the creation of new polymers with tailored properties. The phenoxy group could impart specific characteristics such as thermal stability or altered solubility to the resulting polymer. Further research is needed to explore the full potential of this compound in materials science.

Design of Electrophilic Antibacterial Compounds (via related butenoates)

There is significant interest in the development of electrophilic compounds as a novel class of antibacterial agents. While research on the antibacterial properties of this compound itself is limited, studies on closely related butenoates have shown promising results. Specifically, methyl 4-oxo-4-phenylbut-2-enoate has demonstrated potent in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism of action of these electrophilic butenoates involves the inhibition of key bacterial enzymes. For instance, methyl 4-oxo-4-phenylbut-2-enoate targets MenB, an enzyme in the bacterial menaquinone biosynthesis pathway. By forming a covalent adduct with the enzyme, it disrupts essential metabolic processes in the bacteria, leading to cell death. This mode of action provides a promising strategy for combating antibiotic-resistant bacteria. The structural similarity of this compound to these active compounds suggests that it, or its derivatives, could also exhibit antibacterial properties, warranting further investigation in this area.

Green Chemistry Principles in the Synthesis and Transformations of Methyl 4 Phenoxybut 2 Enoate

Development of Eco-Friendly Reaction Media

The selection of a solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic solvents (VOCs) is being challenged by the adoption of greener alternatives that reduce pollution and hazards. bhu.ac.in

Aqueous Reaction Conditions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis aligns with the principles of green chemistry by reducing reliance on hazardous organic solvents. mit.edu Research has demonstrated the feasibility of conducting complex organic reactions in aqueous media. For instance, the chemo-, regio-, and stereoselective copper(II)-catalyzed boron addition to acetylenic esters and amides has been successfully performed in aqueous conditions. nsf.gov This method, which yields (Z)-β-boryl enoates, demonstrates that water can be an effective medium for transformations on molecules structurally related to Methyl 4-phenoxybut-2-enoate. nsf.gov

Specifically, a mild and efficient copper(II)-catalyzed protocol for the β-borylation of alkynoates has been developed that proceeds in water, open-to-air, showcasing high tolerance for various functional groups. nsf.gov While this exact reaction was demonstrated on a similar ester, Ethyl (Z)-3-(1H-Naphtho[1,8-de] mit.eduacs.orgdiazaborinin-2(3H)-yl)-4-phenoxybut-2-enoate, the principles are directly applicable. nsf.gov The success of these reactions underscores the potential for developing aqueous synthetic routes for this compound, thereby minimizing the use of volatile and toxic organic solvents. researchgate.net

Table 1: Copper-Catalyzed Borylation of an Alkynoate in Aqueous Media nsf.gov

| Entry | Reactant | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl 4-phenoxybut-2-ynoate | CuSO₄ (1 mol %) | Water | 67-86 |

| 2 | Other Alkynoates | CuSO₄ (1 mol %) | Water | Good to Excellent |

This table illustrates the viability of water as a solvent for catalytic reactions on the phenoxybut-2-enoate scaffold.

Deep Eutectic Solvents (DESs) as Solvents and Catalysts

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. nih.gov They are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. bhu.ac.in DESs are attractive due to their low volatility, thermal stability, biodegradability, and potential for recyclability. nih.govulisboa.pt

DESs can function as both the reaction medium and the catalyst, simplifying processes and reducing waste. bhu.ac.inmdpi.com For example, choline (B1196258) chloride-based DESs have been shown to be effective media for the synthesis of various heterocyclic compounds and esters. mdpi.comrsc.org In the synthesis of methyl benzoate, a p-toluenesulfonic acid-based DES acted as both an extractant and a catalyst, achieving a yield of 93.46% and demonstrating stable performance over five cycles. rsc.org While a specific application for this compound has not been detailed, the successful use of DESs in other esterification reactions strongly suggests their potential applicability. The hydrogen-bond donating properties of DESs can activate the carbonyl group, facilitating nucleophilic attack in a manner similar to traditional acid catalysts but within a greener framework. bhu.ac.in

Table 2: Examples of DES Application in Organic Synthesis

| Reaction Type | DES System | Role of DES | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazoline Synthesis | Choline chloride:glycerol | Solvent & Catalyst | High | bhu.ac.in |

| Methyl Benzoate Synthesis | Choline chloride:p-toluenesulfonic acid | Solvent & Catalyst | 93.46 | rsc.org |

| Biginelli Reaction | Choline chloride:urea | Solvent & Catalyst | Moderate to Good | nih.gov |

This table showcases the versatility and efficiency of DESs in various organic reactions, suggesting their potential for the synthesis of this compound.

Energy-Efficient Synthetic Methodologies

Reducing energy consumption is a core tenet of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. mit.edu This minimizes the environmental and economic costs associated with heating and cooling processes.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a popular tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.comijnrd.org Microwave energy interacts directly with polar molecules in the reaction mixture, leading to rapid and efficient heating. scispace.comnih.gov This can significantly reduce energy consumption and allows for reactions to be completed in minutes rather than hours. actascientific.com

The benefits of MAOS have been demonstrated in a wide range of organic transformations, including esterifications, oxidations, and the synthesis of complex heterocyclic systems. scispace.comnih.gov For instance, the esterification of nitro-substituted anthranilic acids has been efficiently carried out under microwave irradiation, demonstrating the feasibility of scale-up for simple and inexpensive production of anthranilate esters. researchgate.net A solvent-free Knoevenagel condensation using microwave irradiation also proceeded with excellent yields (81-99%). oatext.com Given that the synthesis of this compound involves ester functionalities and unsaturated systems, MAOS presents a powerful, energy-efficient alternative to conventional heating. rsc.orgrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) chloride hydrolysis | 35 min | 3 min | High | scispace.com |

| Toluene oxidation | 10-12 hrs | 5 min | High | scispace.com |

| Benzodiazepin-2-one synthesis | N/A | Minutes | ~90 | actascientific.com |

| Fluorescein synthesis | 10 hrs | 35 min | N/A | ijnrd.org |

This table highlights the significant reduction in reaction time achieved through MAOS, translating to lower energy consumption.

Photo-Catalyzed Reactions with Reduced Energy Footprint

Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions, providing a sustainable alternative to energy-intensive thermal processes. ethz.ch Visible-light photoredox catalysis, in particular, has emerged as a powerful strategy for promoting a variety of organic transformations by enabling single-electron transfer processes. ethz.chnih.gov These reactions can often be performed at room temperature, drastically reducing the energy footprint of the synthesis.

The synthesis of C-O bonds, a key step in forming the phenoxy ether linkage in this compound, has been achieved using dual photocatalyzed and nickel-catalyzed reactions. nih.gov These methods can couple carboxylic acids with aryl halides. Furthermore, photoredox catalysis has been employed in the difunctionalization of alkenes, which is relevant to the butenoate backbone of the target molecule. mdpi.com By using a photoactive catalyst, such as an iridium or ruthenium complex, reactions can be initiated by visible light, avoiding the need for high temperatures and unlocking unique, energy-efficient reaction pathways. ethz.chnih.gov

Catalytic Approaches for Enhanced Atom Economy and Sustainability

One of the foundational principles of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum amount of starting materials into the final product, thereby minimizing waste. acs.orgrsc.org Catalytic reactions are inherently superior to stoichiometric ones in this regard, as catalysts are used in small amounts and can facilitate a reaction many times, whereas stoichiometric reagents are consumed in the reaction and generate significant byproducts. acsgcipr.orgmdpi.com

The synthesis and transformations of this compound can benefit significantly from catalytic approaches. For example, the synthesis of a related compound, (E)-methyl 3-phenoxybut-2-enoate, was achieved via a rhodium(III)-catalyzed [4+1] annulation, showcasing a highly selective catalytic process. ucl.ac.uk Another approach involves the cross-metathesis of phenolic derivatives like o-eugenol with methyl acrylate (B77674) using ruthenium catalysts, which directly forms a substituted C4-ester chain with 100% E stereochemistry, a structure analogous to this compound. asianpubs.org Such catalytic cross-coupling and addition reactions represent a significant improvement in atom economy over classical multi-step syntheses that may involve protecting groups and produce stoichiometric waste. nwnu.edu.cnresearchgate.netnih.gov

Table 4: Illustrative Comparison of Atom Economy

| Reaction Type | Description | Key Reagents | Major Byproducts | Atom Economy |

|---|---|---|---|---|

| Stoichiometric (e.g., Wittig) | Aldehyde + Ylide → Alkene | Triphenylphosphine ylide | Triphenylphosphine oxide | Low |

| Catalytic (e.g., Cross-Metathesis) | Alkene + Alkene → New Alkene | Ru catalyst (mol %) | Ethylene (gaseous) | High |

| Catalytic (e.g., Addition) | Phenol (B47542) + Alkyne → Vinyl Ether | Catalyst (mol %) | None (in theory) | ~100% |

This table provides a conceptual comparison, demonstrating how catalytic methods fundamentally improve atom economy by minimizing the generation of large molecular weight byproducts.

Homogeneous and Heterogeneous Catalysis

The choice of catalyst is fundamental to developing an environmentally benign synthesis. Both homogeneous and heterogeneous catalysts offer distinct advantages and disadvantages in the context of producing unsaturated esters like this compound.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. rsc.org This leads to excellent contact between the catalyst and substrates, often resulting in high activity, selectivity, and mild reaction conditions. rsc.org Potential synthetic routes to this compound that could employ homogeneous catalysts include:

Olefin Metathesis: Cross-metathesis using well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) can construct the carbon-carbon double bond with high stereoselectivity. organic-chemistry.org

Heck Reaction: Palladium-catalyzed coupling of an aryl halide with an alkene is a powerful method for C-C bond formation and could be adapted for this synthesis. mdpi.commdpi.com

Carbonyl-Olefinations: While traditional Wittig reactions have poor atom economy, modern catalytic variants can improve efficiency.

C-O Coupling Reactions: The formation of the phenoxy ether bond can be achieved through palladium- or copper-catalyzed cross-coupling reactions, which often rely on homogeneous complexes with specialized ligands. wiley.comrsc.org

Despite their high performance, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and loss of the often expensive metal catalyst. rsc.org

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction. mpg.de The primary advantage is the ease of separation of the catalyst from the product, simply by filtration or centrifugation, which facilitates catalyst recycling and ensures a cleaner product. rsc.orgnih.gov For the synthesis of this compound, heterogeneous approaches could include:

Knoevenagel Condensation: Basic solid catalysts, such as zeolites or functionalized silicas, can catalyze the condensation between an aldehyde and an active methylene (B1212753) compound to form the α,β-unsaturated system. scielo.br

Supported Metal Catalysts: Palladium or other noble metals supported on solid materials like activated carbon, alumina, or metal-organic frameworks (MOFs) can be used for hydrogenation or coupling reactions. nih.govacs.org These catalysts combine the high activity of the metal with the practical benefits of a solid support.

Solid Acid/Base Catalysis: Esterification of 4-phenoxybut-2-enoic acid with methanol (B129727) can be efficiently catalyzed by solid acids like sulfated zirconia or ion-exchange resins, avoiding the use of corrosive liquid acids like sulfuric acid.

While heterogeneous catalysts are robust and recyclable, they may sometimes require harsher reaction conditions or exhibit lower selectivity compared to their precisely defined homogeneous counterparts due to the presence of multiple types of active sites on the catalyst surface. researchgate.net The ideal catalytic system often seeks to combine the advantages of both, for instance, by immobilizing a homogeneous catalyst onto a solid support. rsc.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| State | Same phase as reactants | Different phase from reactants |

| Activity | Generally high | Can be lower |

| Selectivity | Generally high, single active site | Can be variable, multiple active sites |

| Reaction Conditions | Often mild (lower temp/pressure) | Can be harsh (higher temp/pressure) |

| Catalyst Separation | Difficult, may require extraction/distillation | Easy (filtration, centrifugation) |

| Recyclability | Challenging, requires special techniques | Straightforward |

| Examples | Grubbs' Catalyst, Pd(PPh₃)₄, Wilkinson's Catalyst | Zeolites, Pd/C, Sulfonated Resins, MOFs |

Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of green chemistry, reducing costs and minimizing the environmental footprint associated with waste disposal and the mining of precious metals.

For homogeneous catalysts , which are notoriously difficult to separate, innovative strategies have been developed to enable their recycling. wiley.com One approach is to use biphasic systems, where the catalyst is dissolved in a phase (e.g., an ionic liquid or a fluorinated solvent) that is immiscible with the product phase, allowing for simple separation. mdpi.com Another method involves attaching the catalyst to a soluble polymer or a "smart" support that allows it to be precipitated by a change in temperature or solvent, then re-dissolved for the next run. acs.org Cationic imidazolium-based phosphine (B1218219) ligands, for example, have been designed to be ionic in nature, allowing for their recovery and reuse in several palladium-catalyzed coupling reactions without significant loss of activity. wiley.com

Heterogeneous catalysts are inherently more recyclable due to their solid nature. numberanalytics.com The focus here is on catalyst stability and robustness over multiple cycles. Leaching of the active metal from the support into the reaction mixture can be a problem, reducing catalyst efficiency and contaminating the product. Significant research is dedicated to creating highly stable heterogeneous systems:

Polymer-Supported Catalysts: Anchoring catalytic complexes to robust polymer backbones, such as polystyrene, creates stable and recyclable systems. rsc.org

Magnetic Nanoparticles: Supporting catalysts on magnetic nanoparticles (e.g., Fe₃O₄) allows for extremely easy and efficient separation from the reaction mixture using an external magnet. wiley.com

Metal-Organic Frameworks (MOFs): These crystalline materials can act as highly stable, porous supports that combine high activity with excellent recyclability. acs.org

Silica-Supported Sulfonic Acids: These act as recyclable solid acid catalysts for reactions like esterification, replacing corrosive mineral acids and showing consistent activity over multiple cycles. rsc.org

The effectiveness of these systems is demonstrated by their consistent performance over repeated uses.

Table 2: Examples of Recyclable Catalyst Performance in Relevant Reactions

| Catalyst System | Reaction Type | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ni-mpg-CNx | C-O Cross-Coupling | Methanol | ~98 | ~95 | ~88 | researchgate.netresearchgate.net |

| Pd@Cell-EDTA | Heck Reaction | DMF/Water | 98 | 97 | 96 | researchgate.net |

| Cationic Imidazolium Phosphine/Pd | C-O Coupling | Dioxane | 98 | 97 | 95 | wiley.com |

| Polystyrene-supported Resorcinarene | CO₂/Epoxide Coupling | Solvent-free | 99 | 99 | >99 | rsc.org |

| Lipophilic Cinchona Squaramide | Michael Addition | Toluene | 99 | 99 | 98 | rsc.org |

Waste Minimization and Process Intensification Strategies

Beyond catalysis, a holistic approach to process design is essential for creating truly sustainable chemical manufacturing. This involves both minimizing waste at its source and intensifying processes to make them more efficient.

Waste Minimization is a core principle of green chemistry, quantified by metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor). acs.orgrsc.orgchembam.com

Atom Economy (AE) measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. fupress.net Addition reactions have a 100% AE, whereas substitution and elimination reactions generate by-products and have lower AE. For instance, a Wittig-type reaction to form this compound produces a phosphine oxide by-product, lowering its atom economy. scielo.br Catalytic routes that minimize by-products are therefore preferred. nih.gov

E-Factor provides a broader view by calculating the ratio of the mass of total waste generated to the mass of product. franksheldon.nl This includes not just by-products but also solvent losses, unreacted starting materials, and catalyst-related waste. The fine chemical and pharmaceutical industries traditionally have very high E-factors (25-100+), largely due to the extensive use of solvents in multi-step syntheses and purifications. chembam.comfupress.net

Strategies to minimize waste include designing high AE reactions, using recyclable catalysts, and replacing hazardous stoichiometric reagents with catalytic alternatives. semanticscholar.org Reducing solvent use by running reactions at higher concentrations or under solvent-free conditions is also a key goal. frontiersin.org

Process Intensification (PI) aims to develop smaller, cleaner, safer, and more energy-efficient processes. aiche.org Instead of incremental improvements, PI seeks step-change enhancements by combining multiple operations into a single unit or using novel equipment. numberanalytics.com For ester production, key PI strategies include:

Reactive Distillation (RD): This technique combines chemical reaction and product separation in a single column. researchgate.netmdpi.com For an equilibrium-limited reaction like esterification, continuously removing the water by-product via distillation drives the reaction towards completion, increasing conversion and simplifying downstream processing. aiche.orgscispace.com

Continuous Flow Reactors (Microreactors): Moving from traditional batch reactors to continuous flow systems offers numerous advantages. researchgate.net Microreactors provide superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, especially for highly exothermic or hazardous reactions. This often leads to higher yields, fewer by-products, and easier scale-up.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates, reducing reaction times from hours to minutes. ethernet.edu.et This not only saves energy but can also improve product selectivity by minimizing the formation of degradation products.

By integrating these strategies, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally and economically sustainable.

Table 3: Comparison of Conventional vs. Intensified Ester Production

| Parameter | Conventional Batch Process | Intensified Process (e.g., Reactive Distillation/Flow) |

|---|---|---|

| Equipment | Multiple units (Reactor, Separation Column) | Single integrated unit or compact flow reactor |

| Capital Cost | High | Lower |

| Energy Consumption | High (heating/cooling separate units) | Lower (process integration, efficient heat transfer) |

| Reaction Time | Hours to days | Minutes to hours |

| Conversion | Limited by equilibrium | Higher (by-product removal shifts equilibrium) |

| Waste Generation | Higher (solvent use, by-products) | Lower (higher efficiency, less solvent) |

| Process Control | Less precise, potential for hotspots | Precise control of temperature and residence time |

| Safety | Higher risk with large volumes | Inherently safer (small reactor volumes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.